REACTION_CXSMILES
|
[N:1]([CH2:10][C:11]([OH:13])=O)([CH2:6][C:7]([OH:9])=[O:8])[CH2:2][C:3]([OH:5])=[O:4].C(OC(=O)C)(=O)C.[Br:21][C:22]1[C:23]([CH3:31])=[C:24]([C:26]([CH3:30])=[CH:27][C:28]=1[CH3:29])[NH2:25]>N1C=CC=CC=1>[Br:21][C:22]1[C:23]([CH3:31])=[C:24]([NH:25][C:11](=[O:13])[CH2:10][N:1]([CH2:2][C:3]([OH:5])=[O:4])[CH2:6][C:7]([OH:9])=[O:8])[C:26]([CH3:30])=[CH:27][C:28]=1[CH3:29]
|
Name
|
|
Quantity
|
9.56 g
|
Type
|
reactant
|
Smiles
|
N(CC(=O)O)(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
CaSO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.11 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(N)C(=CC1C)C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated to 100° C
|
Type
|
TEMPERATURE
|
Details
|
After maintaining the temperature for 40 minutes
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled to 55° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction is heated to 100° C. and after 1.5 hours at this temperature
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
the solution is cooled in an ice-bath
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is rotary evaporated to a semisolid which
|
Type
|
DISSOLUTION
|
Details
|
is dissolved in 125 ml of 10% sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
The basic layer is then extracted with two 100 ml portions of methylene chloride
|
Type
|
ADDITION
|
Details
|
Distilled water (100 ml) is added to the basic layer which
|
Type
|
CUSTOM
|
Details
|
to give a precipitate
|
Type
|
FILTRATION
|
Details
|
the crude product is filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
DISTILLATION
|
Details
|
with cold distilled water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40° C
|
Type
|
DISSOLUTION
|
Details
|
The crude product is dissolved in 100 ml of 60% aqueous ethanol
|
Type
|
ADDITION
|
Details
|
treated with 3.0 g of Darco
|
Type
|
FILTRATION
|
Details
|
filtered hot through a Hyflo-bed
|
Type
|
CUSTOM
|
Details
|
to give a solution
|
Type
|
FILTRATION
|
Details
|
Crystals precipitate and are filtered
|
Type
|
WASH
|
Details
|
washed with three 25 ml portions of 50% aqueous ethanol
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40° C
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(=CC1C)C)NC(CN(CC(=O)O)CC(=O)O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |